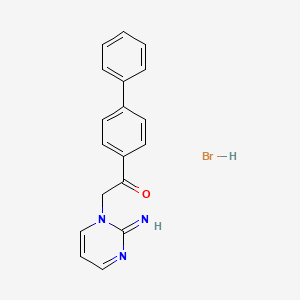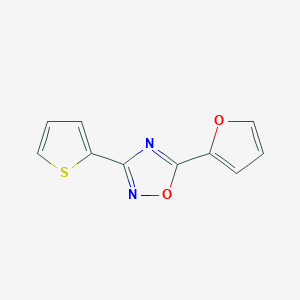![molecular formula C21H37N3O3 B6103549 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)
1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a β-blocker medication that is commonly used to treat heart failure and hypertension. It was first developed in the 1980s by the pharmaceutical company, Searle, and was approved by the US Food and Drug Administration (FDA) in 1995. Since then, carvedilol has been extensively studied and has become one of the most commonly prescribed medications for heart failure.
Mécanisme D'action
Carvedilol works by blocking β-adrenergic receptors in the heart and blood vessels. This leads to a reduction in heart rate and blood pressure, which can help to improve cardiac function in patients with heart failure. Additionally, 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has α1-blocking activity, which can further reduce blood pressure.
Biochemical and physiological effects:
Carvedilol has been shown to have a number of biochemical and physiological effects in addition to its β-blocking and α1-blocking activity. It has been shown to reduce oxidative stress and inflammation in the heart, which may contribute to its cardioprotective effects. Additionally, this compound has been shown to improve endothelial function and reduce platelet aggregation, which may have implications for its use in preventing cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has a number of advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, which makes it a useful tool for investigating the effects of β-blockade in various experimental models. Additionally, 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have antioxidant properties, which may make it useful for investigating the role of oxidative stress in various disease states.
One limitation of this compound is that it has a relatively short half-life, which may make it difficult to achieve steady-state concentrations in some experimental models. Additionally, this compound has a number of off-target effects, which may make it difficult to attribute specific effects to its β-blocking activity.
Orientations Futures
There are a number of potential future directions for research on 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol. One area of interest is the use of this compound in combination with other medications for the treatment of heart failure. Additionally, there is interest in investigating the potential role of this compound in preventing cardiovascular events in patients with hypertension. Finally, there is ongoing research into the potential use of this compound as a neuroprotective agent in conditions such as Parkinson's disease.
Méthodes De Synthèse
Carvedilol can be synthesized through a multi-step process starting from 3-methoxy-4-methylphenol. The first step involves the conversion of 3-methoxy-4-methylphenol to 3-methoxy-4-methylbenzaldehyde through a Friedel-Crafts acylation reaction. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The resulting alcohol is then converted to the corresponding tosylate and reacted with butylamine to form the butylamino derivative. The butylamino derivative is then reacted with 1-(2,3-epoxypropoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol to form 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its efficacy in treating heart failure and hypertension. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Additionally, 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have antioxidant properties and may have a role in preventing oxidative stress-induced damage in the heart.
Propriétés
IUPAC Name |
1-[4-(butylaminomethyl)-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O3/c1-4-6-9-22-15-18-7-8-20(21(14-18)26-3)27-17-19(25)16-24-12-10-23(5-2)11-13-24/h7-8,14,19,22,25H,4-6,9-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRZHDKIHOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)

![N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6103509.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)

![4-(3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6103541.png)

![7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103559.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6103567.png)
![(2-fluoro-4-biphenylyl){1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103569.png)